molecular formula C16H19FN4O B6622618 1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea

1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea

Cat. No.: B6622618
M. Wt: 302.35 g/mol
InChI Key: WFNFGFQHJPHKCD-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethylpyrazole moiety, and a methylprop-2-enyl urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 2-fluorobenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions to form 1-(2-fluorophenyl)-3,5-dimethylpyrazole.

    Urea formation: The pyrazole derivative is then reacted with isocyanate or carbamoyl chloride in the presence of a base such as triethylamine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole moiety contributes to its biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine hydrochloride
  • 1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine

Uniqueness

1-[1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea is unique due to the presence of the methylprop-2-enyl urea group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-3-(2-methylprop-2-enyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-10(2)9-18-16(22)19-15-11(3)20-21(12(15)4)14-8-6-5-7-13(14)17/h5-8H,1,9H2,2-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNFGFQHJPHKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2F)C)NC(=O)NCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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